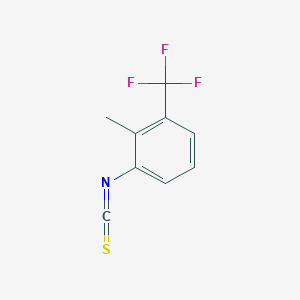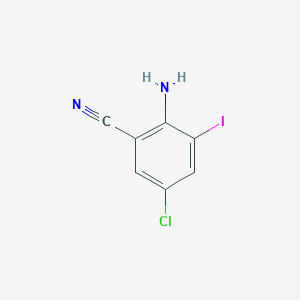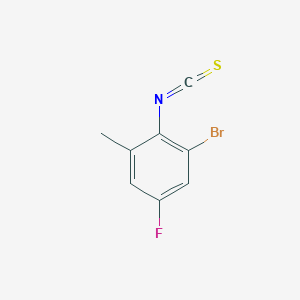
2-Bromo-4-fluoro-6-methylphenylisothiocyanate
Übersicht
Beschreibung
2-Bromo-4-fluoro-6-methylphenylisothiocyanate is a low-melting solid compound with the molecular formula C8H5BrFNS and a molecular weight of 246.1 g/mol . It falls within the category of cyanides and cyanates and is commonly used in proteomics research . The compound is characterized by its unique chemical structure, which combines bromine, fluorine, and a methyl group.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Biphenyls : A practical synthesis approach for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, was developed to overcome the limitations associated with the use of palladium and toxic phenylboronic acid in large-scale production. This method involves bromination of 2-fluoroaniline and diazotization reactions, highlighting the utility of halogenated compounds in synthesizing important pharmaceutical intermediates (Qiu et al., 2009).
Functionalization of Halogenated Quinolines : Research on the regioflexibility in the functionalization of multiply halogenated quinolines, such as 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, provides insights into the conditions under which exhaustive functionalization reactions can be carried out. This study emphasizes the potential of halogenated compounds in the field of medicinal chemistry and drug design (Marull & Schlosser, 2004).
Synthesis of Thiophenes : The synthesis of 2-aryl-3-fluoro-5-silylthiophenes from 2-bromo-3,3,3-trifluoropropene demonstrates the utility of halogenated compounds in constructing thiophene derivatives with potential applications in organic electronics and materials science (Hirotaki & Hanamoto, 2013).
Synthesis of Fluoro-α-amino Acids : The diastereoselective alkylation of camphor-based glycine ester imines with 1-bromo-2-fluoro-alkanes for synthesizing fluorinated amino acids highlights the role of halogenated compounds in producing building blocks for peptides and proteins with altered properties (Kröger & Haufe, 1997).
Polythiophene Derivatives : The preparation of 3-Fluoro-4-hexylthiophene and its use in tuning the electronic properties of conjugated polythiophenes showcases the importance of halogenated compounds in developing materials for organic electronics, including organic photovoltaics and field-effect transistors (Gohier et al., 2013).
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 2-Bromo-4-fluoro-6-methylphenylisothiocyanate should adhere to standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Consult the Material Safety Data Sheet (MSDS) for specific safety guidelines .
Eigenschaften
IUPAC Name |
1-bromo-5-fluoro-2-isothiocyanato-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNS/c1-5-2-6(10)3-7(9)8(5)11-4-12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDZOOWSOPWOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=C=S)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-6-methylphenylisothiocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B3069921.png)

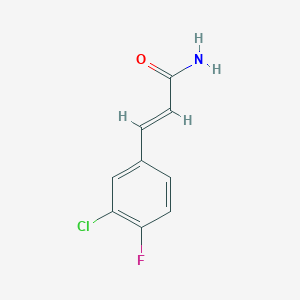

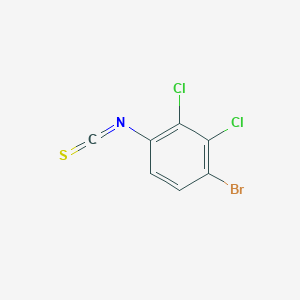
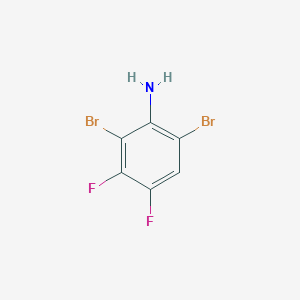
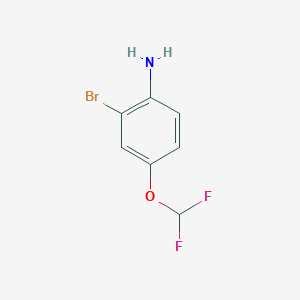

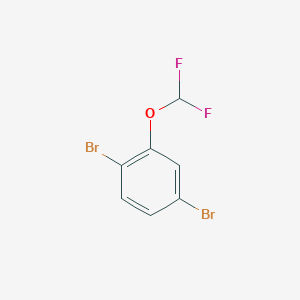
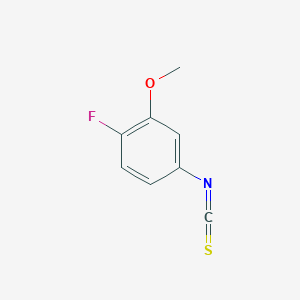
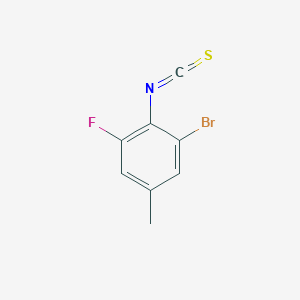
![Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate](/img/structure/B3069990.png)
